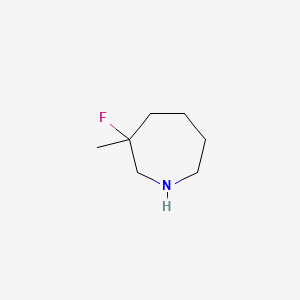

3-Fluoro-3-methylazepane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 3-Fluoro-3-methylazepane can be achieved through a convenient microwave-assisted Reformatsky reaction. This method allows for the introduction of the fluorine atom at the desired position in the azepane ring. Notably, this synthesis represents the first report of 3-fluoro and 3,3-difluoro β-lactams as analogues of the tubulin-targeting agent combretastatin A-4 (CA-4) .

Molecular Structure Analysis

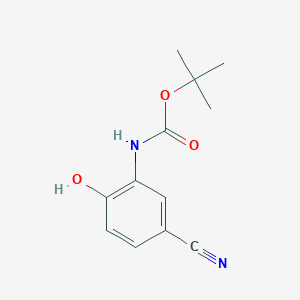

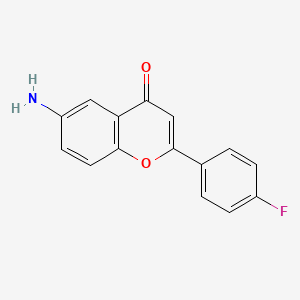

The molecular formula of this compound is C7H14FN . It consists of a seven-membered azepane ring with a fluorine atom attached to one of the carbon atoms .

Chemical Reactions Analysis

This compound exhibits potent activity in MCF-7 human breast cancer cells, with low toxicity in non-cancerous cells. It inhibits tubulin polymerization, induces apoptosis, and affects the expression of pro- and anti-apoptotic proteins. In silico studies suggest interaction with the colchicine-binding site, making it a potential candidate for developing novel cancer therapeutics .

Physical And Chemical Properties Analysis

- Toxicity : Low toxicity in non-cancerous cells

Scientific Research Applications

Organocatalytic Asymmetric Synthesis

3-Fluoro-3-methylazepane has been explored in the realm of organocatalytic asymmetric synthesis. For instance, the organocatalyzed asymmetric Mannich reaction of 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to various seven-member cyclic amines containing chiral tetrasubstituted C‒F stereocenters, showcases the significance of such compounds in medicinal chemistry. This process, catalyzed by bifunctional Cinchona alkaloid-derived thiourea catalysts, achieved excellent yields, diastereo-, and enantioselectivities, underlining the potential of this compound derivatives in synthesizing pharmacologically relevant molecules (Li, Lin, & Du, 2019).

Ring Expansion Synthesis

Another intriguing application is the ring expansion synthesis to produce substituted 3-Fluoropiperidines and 3-Fluoroazepanes. Optically active prolinols can be converted into 3-fluoropiperidines through treatment with DAST, demonstrating the versatility of this compound structures in creating complex, biologically active molecules. This method opens up pathways for synthesizing novel compounds with potential biological applications, showcasing the chemical flexibility and utility of fluoroazepane derivatives (Déchamps, Pardo, & Cossy, 2007).

Synthesis of Fluorinated Organic Molecules

The synthesis of fluorinated organic molecules is another area where this compound derivatives have shown promise. For example, the efficient, metal-free synthesis of 4-fluoro-1,3-benzoxazepines from styrenes using a bench-stable cyclic hypervalent iodine(III) fluoro reagent demonstrates the importance of fluorinated compounds in medicinal chemistry and materials science. This method provides an efficient route to a novel class of fluorinated molecules, highlighting the critical role of this compound derivatives in advancing synthetic chemistry (Ulmer, Brunner, Arnold, Pöthig, & Gulder, 2016).

Mechanism of Action

properties

IUPAC Name |

3-fluoro-3-methylazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN/c1-7(8)4-2-3-5-9-6-7/h9H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYOSODGQJUIBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCNC1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2779169.png)